molecular formula C6H6INO B8363978 (4-Iodo-but-2-ynyloxy)-acetonitrile

(4-Iodo-but-2-ynyloxy)-acetonitrile

Cat. No.: B8363978
M. Wt: 235.02 g/mol
InChI Key: BCEXPZGOOWUAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Iodo-but-2-ynyloxy)-acetonitrile is a useful research compound. Its molecular formula is C6H6INO and its molecular weight is 235.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

2-(4-iodobut-2-ynoxy)acetonitrile

InChI

InChI=1S/C6H6INO/c7-3-1-2-5-9-6-4-8/h3,5-6H2

InChI Key

BCEXPZGOOWUAQW-UHFFFAOYSA-N

Canonical SMILES

C(C#CCI)OCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenylphosphine (10.94 g, 41.7 mmol) and iodine (10.55 g, 41.6 mmol were added sequentially to a solution of (4-hydroxy-but-2-ynyloxy)-acetonitrile (4.35 g, 34.8 mmol) in CH2Cl2 (100 mL). The reaction mixture became homogeneous after 5 min at rt and imidazole (2.76 g, 40.5 mmol) was added slowly in small portions. After 1.5 h at rt, the reaction was filtered through activity I basic alumina, washing with 20% EtOAc/Hexane. The filtrate was concentrated in vacuo then purified by flash column chromatography on silica gel (hexane→10% EtOAc/hexane, gradient) to afford 7.51 g (92%) of (4-iodo-but-2-ynyloxy)-acetonitrile.
Quantity
10.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two

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